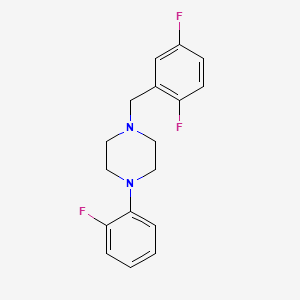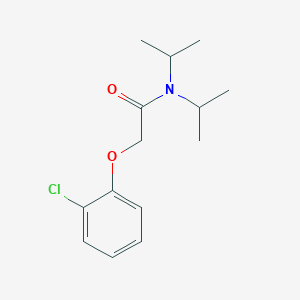![molecular formula C14H9NO3 B5810739 6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
6-oxo-6H-benzo[c]chromene-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-6H-benzo[c]chromene-10-carboxamide is a chemical compound that has been studied extensively due to its potential as a therapeutic agent. This compound is a member of the chromene family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-oxo-6H-benzo[c]chromene-10-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 6-oxo-6H-benzo[c]chromene-10-carboxamide can modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-oxo-6H-benzo[c]chromene-10-carboxamide is its diverse biological activities, which make it a potential therapeutic agent for various diseases. However, its low solubility in water and poor bioavailability limit its use in vivo. Moreover, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Direcciones Futuras
Future research on 6-oxo-6H-benzo[c]chromene-10-carboxamide should focus on improving its solubility and bioavailability, as well as investigating its potential toxicity and side effects. Moreover, its mechanism of action needs to be further elucidated to understand its diverse biological activities. Future studies should also explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
6-oxo-6H-benzo[c]chromene-10-carboxamide is a promising therapeutic agent that exhibits diverse biological activities. Its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases, makes it an attractive target for further research. However, its low solubility and poor bioavailability limit its use in vivo, and its potential toxicity and side effects need to be further investigated. Future research should focus on improving its solubility and bioavailability, as well as investigating its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-oxo-6H-benzo[c]chromene-10-carboxamide can be achieved through various methods. One of the most commonly used methods is the condensation of salicylaldehyde and malononitrile in the presence of ammonium acetate. This reaction leads to the formation of 6-oxo-6H-benzo[c]chromene-10-carboxylic acid, which can be converted to the amide derivative using appropriate reagents.
Aplicaciones Científicas De Investigación
6-oxo-6H-benzo[c]chromene-10-carboxamide has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Studies have also shown that this compound has potential as a neuroprotective agent and can be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
6-oxobenzo[c]chromene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-13(16)9-5-3-6-10-12(9)8-4-1-2-7-11(8)18-14(10)17/h1-7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCWCFPGVDIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3C(=O)N)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-6H-benzo[c]chromene-10-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)

![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)

![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)

![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)
